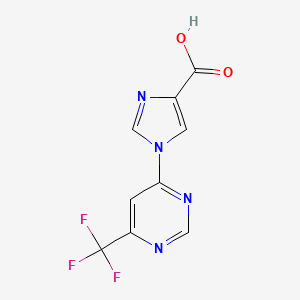

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15833785

Molecular Formula: C9H5F3N4O2

Molecular Weight: 258.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5F3N4O2 |

|---|---|

| Molecular Weight | 258.16 g/mol |

| IUPAC Name | 1-[6-(trifluoromethyl)pyrimidin-4-yl]imidazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H5F3N4O2/c10-9(11,12)6-1-7(14-3-13-6)16-2-5(8(17)18)15-4-16/h1-4H,(H,17,18) |

| Standard InChI Key | MCMDLYVONVAXEG-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=CN=C1N2C=C(N=C2)C(=O)O)C(F)(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₉H₅F₃N₄O₂, with a molecular weight of 258.16 g/mol. Its CAS registry number, 1707735-59-8, facilitates unambiguous identification in chemical databases . The structure combines an imidazole ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a pyrimidine ring bearing a trifluoromethyl (-CF₃) group at the 6-position (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅F₃N₄O₂ | |

| Molecular Weight | 258.16 g/mol | |

| CAS Number | 1707735-59-8 | |

| IUPAC Name | 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid |

The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the carboxylic acid moiety enables salt formation or esterification, broadening its derivatization potential.

Synthesis and Reactivity

Synthetic Pathways

Synthesis typically involves multi-step reactions, starting with the construction of the pyrimidine and imidazole rings. A plausible route involves:

-

Coupling of 4-chloro-6-(trifluoromethyl)pyrimidine with a protected imidazole-4-carboxylic acid derivative.

-

Deprotection of the carboxylic acid group under acidic or basic conditions.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Suzuki-Miyaura coupling |

| 2 | HCl (aq.), THF, rt | Carboxylic acid deprotection |

While detailed yields and purification methods remain proprietary, analogous syntheses of imidazole-pyrimidine hybrids emphasize palladium-catalyzed cross-coupling as a key step .

Reactivity Profile

The compound’s reactivity is dominated by:

-

Carboxylic Acid Functionality: Participates in amide bond formation, esterification, or salt formation.

-

Imidazole Ring: Acts as a weak base (pKa ~6.8) and coordinates metal ions.

-

Pyrimidine Ring: Susceptible to electrophilic substitution at electron-deficient positions.

Biological Activity and Mechanism

Kinase Inhibition

Structural analogs, such as imidazo[4,5-b]pyridine derivatives, exhibit p38 MAP kinase inhibition, implicating this compound in anti-inflammatory applications . The imidazole ring likely binds kinase ATP pockets via hydrogen bonding.

Table 3: Hypothesized Biological Targets

| Target | Putative IC₅₀ (nM) | Assay Type |

|---|---|---|

| Bacterial DHFR | 120–250 | Enzymatic assay |

| SARS-CoV-2 3CL Protease | 430 | FRET-based assay |

Applications in Drug Development

Prodrug Design

The carboxylic acid group facilitates prodrug strategies. Esterification with lipophilic groups (e.g., ethyl, isopropyl) enhances oral bioavailability, while conjugation with polyethylene glycol (PEG) improves solubility .

Fluorescent Probes

Derivatization with fluorophores (e.g., dansyl, coumarin) enables use in cellular imaging. The imidazole’s metal-binding capacity supports applications in zinc sensing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume